molecular formula C21H26N3O2+ B085758 C.I. Basic Blue 22 CAS No. 12217-41-3

C.I. Basic Blue 22

Cat. No.: B085758
CAS No.: 12217-41-3
M. Wt: 352.4 g/mol
InChI Key: ASWFVRBTTRCNAK-UHFFFAOYSA-O
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Description

C.I. Basic Blue 22 is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes both azaniumyl and oxo groups attached to an anthracene core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Basic Blue 22 typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene core, followed by the introduction of the azaniumyl and oxo groups through specific reagents and conditions. For instance, the anthracene core can be synthesized via Friedel-Crafts acylation, followed by oxidation to introduce the oxo group. The azaniumyl groups are then added through nucleophilic substitution reactions using appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

C.I. Basic Blue 22 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the azaniumyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenol derivatives.

Scientific Research Applications

C.I. Basic Blue 22 has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of C.I. Basic Blue 22 involves its interaction with specific molecular targets and pathways. The compound’s azaniumyl groups can interact with cellular proteins, altering their function and leading to various biological effects. Additionally, the oxo group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(trimethylazaniumyl)butanoate
  • 3-(trimethylazaniumyl)propanoate
  • 3-[(3-Hydroxyundecanoyl)oxy]-4-(trimethylammonio)butanoate

Uniqueness

C.I. Basic Blue 22 is unique due to its specific combination of functional groups and its anthracene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

CAS No.

12217-41-3

Molecular Formula

C21H26N3O2+

Molecular Weight

352.4 g/mol

IUPAC Name

4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate

InChI

InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1

InChI Key

ASWFVRBTTRCNAK-UHFFFAOYSA-O

SMILES

C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1

Canonical SMILES

CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O

Key on ui other cas no.

12217-41-3

Origin of Product

United States

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